4-Chloro-2-hydroxybenzonitrile
Overview
Description
4-Chloro-2-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4ClNO . It has an average mass of 153.566 Da and a monoisotopic mass of 152.998138 Da . The compound appears as a white to pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of 4-Chloro-2-hydroxybenzonitrile can be achieved through various methods. One such method involves the reaction of hydroxylamine with a 2-hydroxyarylaldehyde, which is at least partially in the form of a salt and/or complex of a metal of Group II, Group III, Group IVA or Group VIA of the Periodic Table . The 2-hydroxyarylaldoxime formed is then dehydrated .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-hydroxybenzonitrile consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a nitrile group . The compound has a density of 1.4±0.1 g/cm3 .Chemical Reactions Analysis
4-Chloro-2-hydroxybenzonitrile can participate in various chemical reactions. For instance, it can be used in the synthesis of 6-aminophenanthridines via the Suzuki-Miyaura coupling reaction . It can also be used in the preparation of 5-bromo-2-chloro-4-hydroxybenzonitrile .Physical And Chemical Properties Analysis
4-Chloro-2-hydroxybenzonitrile has a boiling point of 275.5±25.0 °C at 760 mmHg and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound has an enthalpy of vaporization of 53.5±3.0 kJ/mol and a flash point of 120.4±23.2 °C . It has a molar refractivity of 37.7±0.4 cm3 .Scientific Research Applications
Synthesis of Aminophenanthridines
4-Chloro-2-hydroxybenzonitrile is used in the synthesis of 6-aminophenanthridines through the Suzuki-Miyaura coupling reaction . Aminophenanthridines are important compounds in medicinal chemistry due to their potential biological activities, including anti-inflammatory and anticancer properties.
Preparation of Brominated Derivatives
This chemical serves as a precursor for the preparation of 5-bromo-2-chloro-4-hydroxybenzonitrile . Brominated derivatives are often used in further chemical transformations and can be pivotal in the development of new pharmaceuticals.
Pharmaceutical Research
In pharmaceutical research, 4-Chloro-2-hydroxybenzonitrile is a crucial building block for the synthesis of innovative drug candidates. Its unique structure allows for the development of targeted therapies for a wide spectrum of health conditions and disorders .
Safety and Hazards
4-Chloro-2-hydroxybenzonitrile is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The compound has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
4-chloro-2-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUWKRUWTDAYKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392519 | |
Record name | 4-chloro-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-hydroxybenzonitrile | |
CAS RN |
30818-28-1 | |
Record name | 4-chloro-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-hydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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